1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 951897-78-2) features a hybrid scaffold combining benzoxazole and triazole moieties. Its molecular formula is C₁₉H₁₆ClN₅O₃, with a molecular weight of 397.82 g/mol and a predicted density of 1.51 g/cm³ . The 2-hydroxyethyl substituent enhances hydrophilicity, while the 4-chlorophenyl group contributes to hydrophobic interactions. The acid dissociation constant (pKa) is estimated at 12.77, indicating moderate basicity under physiological conditions .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-11-17(19(27)21-8-9-26)22-24-25(11)14-6-7-16-15(10-14)18(28-23-16)12-2-4-13(20)5-3-12/h2-7,10,26H,8-9H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXQNTMNOLIBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule with significant potential in various biological applications. Its molecular formula is and it has a molecular weight of approximately 471.9 g/mol. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.
Chemical Structure
The structural composition of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 951897-46-4 |
Antitumor Activity
Triazoles are also recognized for their antitumor properties. The structural features of this compound may contribute to its ability to inhibit tumor growth. In related compounds, the presence of halogenated phenyl groups has been linked to enhanced antitumor activity .
Neuroprotective Effects
Some studies have explored the neuroprotective effects of triazole compounds in models of acute cerebral ischemia. For example, certain derivatives have shown a capacity to prolong survival times in animal models subjected to ischemic conditions . Although direct studies on this specific compound are lacking, the presence of functional groups such as hydroxyl and carboxamide may enhance neuroprotective mechanisms.
Antioxidant Activity
Triazole derivatives have also been investigated for their antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals, which is beneficial in preventing cellular damage associated with various diseases . The antioxidant potential of this compound remains to be fully characterized but is an area for future research.
Synthesis and Characterization
The synthesis of similar triazole compounds has been documented with methods involving cyclization reactions and various coupling techniques. For instance, one study reported the synthesis of a related triazole derivative through a multi-step process involving condensation reactions and subsequent cyclization . These methodologies could be adapted for synthesizing the compound .
Efficacy Testing
In vitro studies are essential for evaluating the biological activity of new compounds. Testing against various cell lines can provide insights into cytotoxicity and therapeutic potential. Future research should focus on assessing the biological activity of this compound using standardized assays such as MTT or XTT assays to determine cell viability and proliferation inhibition.
Scientific Research Applications
The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the benzoxazole and triazole moieties enhances its interaction with biological targets.
Medicinal Chemistry
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its pharmacological properties:
- Anticancer Activity : Studies indicate that compounds with benzoxazole and triazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. For instance, triazole derivatives have shown promise in targeting specific cancer pathways (e.g., PI3K/AKT) .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity against various pathogens. Its efficacy has been evaluated in vitro against bacteria and fungi, showing promising results in inhibiting growth .
Chemical Biology
This compound is utilized in chemical biology for probing biological pathways:
- Enzyme Inhibition : The unique functional groups allow it to interact with enzymes involved in metabolic processes. For example, it has been shown to inhibit specific kinases that play roles in cancer progression .
- Biomolecular Interactions : Research indicates that the compound can modulate protein-protein interactions, which is crucial for understanding cellular signaling pathways .
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Polymer Development : Its incorporation into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength .
- Nanomaterials : The compound can be used to synthesize nanoparticles with specific functionalities for drug delivery systems or sensors due to its ability to form stable complexes with metal ions .
Case Study 1: Anticancer Activity
A study conducted on a series of triazole derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, confirmed by flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic use .
Case Study 3: Polymer Applications
Research on polymer composites containing this compound revealed improved mechanical properties and thermal stability compared to standard polymers. These findings suggest its applicability in developing advanced materials for industrial use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Molecular Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Hydrophilicity : The hydroxyethyl group in the target compound improves aqueous solubility compared to analogs with hydrophobic substituents like 3-methylphenyl (Compound 6h) or trifluoromethylbenzyl () .
- Electron-Withdrawing Effects : The benzoxazole core in the target compound and Compound 6h stabilizes the molecule via resonance, contrasting with the electron-donating methoxy group in ’s compound .
- Spectral Signatures :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
